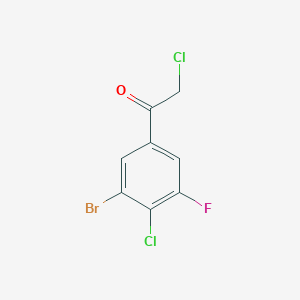3'-Bromo-4'-chloro-5'-fluorophenacyl chloride
CAS No.: 1805576-12-8
Cat. No.: VC2761402
Molecular Formula: C8H4BrCl2FO
Molecular Weight: 285.92 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1805576-12-8 |
|---|---|
| Molecular Formula | C8H4BrCl2FO |
| Molecular Weight | 285.92 g/mol |
| IUPAC Name | 1-(3-bromo-4-chloro-5-fluorophenyl)-2-chloroethanone |
| Standard InChI | InChI=1S/C8H4BrCl2FO/c9-5-1-4(7(13)3-10)2-6(12)8(5)11/h1-2H,3H2 |
| Standard InChI Key | MFTRVUHPQJUIJP-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)Cl)Br)C(=O)CCl |
| Canonical SMILES | C1=C(C=C(C(=C1F)Cl)Br)C(=O)CCl |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
3'-Bromo-4'-chloro-5'-fluorophenacyl chloride is formally known by its IUPAC name 1-(3-bromo-4-chloro-5-fluorophenyl)-2-chloroethanone. The compound is registered in PubChem with CID 121591474 and has a CAS number of 1805576-12-8 . Alternative names include 1-(3-Bromo-4-chloro-5-fluorophenyl)-2-chloroethan-1-one, which emphasizes its ketone functional group in the nomenclature system .
This compound belongs to the phenacyl chloride family, a group of compounds characterized by a phenyl ring connected to a chloroacetyl group. The unique feature of this particular derivative is the presence of three different halogen substituents (bromine, chlorine, and fluorine) at specific positions on the aromatic ring.
Structural Characteristics
The molecular structure of 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride consists of a benzene ring substituted with bromine at the 3-position, chlorine at the 4-position, and fluorine at the 5-position, with a chloroacetyl group (-COCH₂Cl) attached to the 1-position. This arrangement of substituents creates a highly functionalized aromatic compound with the following structural features:
-
A phenyl ring core structure
-
A carbonyl group connecting the phenyl ring to a chloromethyl group
-
Three halogen substituents in a specific arrangement on the ring
The molecular formula is C₈H₄BrCl₂FO, representing the carbon skeleton, hydrogen atoms, bromine, two chlorine atoms (one on the ring, one on the alkyl chain), fluorine, and oxygen in the compound .
Physical Properties
The physical properties of 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride are as follows:
The compound was first registered in PubChem on September 7, 2016, with the most recent modification to its record on April 5, 2025 . This suggests ongoing research interest in this compound, although the future date indicates potential database irregularities.
Chemical Properties and Reactivity
Typical Reactions
As a member of the phenacyl chloride family, 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride is expected to participate in several types of chemical reactions:
Nucleophilic Substitution Reactions: The chloromethyl group (-CH₂Cl) is highly reactive toward nucleophiles. This reactivity makes the compound valuable as an alkylating agent in organic synthesis. Typical nucleophiles that can react with this position include amines, thiols, carboxylates, and various heterocycles.
Carbonyl Chemistry: The ketone functional group can participate in typical carbonyl reactions, including:
-
Reduction to alcohols
-
Condensation reactions with amines to form imines
-
Aldol-type reactions
-
Wittig reactions to form alkenes
Halogen Exchange: The halogen substituents on the aromatic ring, particularly the bromine atom, can undergo metal-catalyzed coupling reactions such as Suzuki, Stille, or Negishi couplings.
Synthesis Methods
Challenges in Synthesis
The synthesis of poly-halogenated compounds like 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride presents several challenges:
-
Regioselectivity: Achieving the specific halogen substitution pattern requires careful control of reaction conditions to ensure correct positioning of each halogen.
-
Purification: Separation from isomeric byproducts and other halogenated species often requires sophisticated chromatographic techniques.
-
Scale-up Concerns: The potentially reactive nature of both starting materials and products can pose safety challenges during larger-scale synthesis.
-
Handling of Reactive Intermediates: Synthesis pathways may involve sensitive or reactive intermediates requiring special handling procedures.
Comparative Analysis
Comparison with Related Halogenated Phenacyl Compounds
Several structural analogs of 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride have been documented in the literature, with varying substitution patterns of halogens. The following table compares key properties of these related compounds:
Each of these compounds possesses unique reactivity patterns based on their specific substitution arrangements. For instance, the position of halogen substituents affects the electronic distribution within the aromatic ring, potentially leading to different reactivity profiles in nucleophilic or electrophilic reactions.
Structure-Activity Relationships
The specific arrangement of halogen substituents in 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride likely affects its chemical and potentially biological properties in several ways:
-
Electronic Effects: The presence of three electron-withdrawing halogens creates a highly deactivated aromatic ring, affecting the reactivity of both the ring and the carbonyl group.
-
Steric Considerations: The spatial arrangement of the three different halogens creates a unique steric environment that may influence the compound's ability to interact with biological targets or catalysts.
-
Metabolic Stability: Halogenated compounds often show increased metabolic stability compared to their non-halogenated counterparts, which could be relevant for potential drug applications.
-
Lipophilicity: The multiple halogen substituents increase the compound's lipophilicity, potentially affecting its membrane permeability and distribution in biological systems.
Related compounds like para/meta-substituted acetophenones have demonstrated antimicrobial activity with inhibitory concentrations as low as 246 μM, suggesting potential biological applications for 3'-Bromo-4'-chloro-5'-fluorophenacyl chloride as well .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume